3-Methyl-2-oxobutanoic acid

描述

alpha-Ketoisovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

a-Ketoisovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Drosophila melanogaster, Aloe africana, and other organisms with data available.

Alpha-ketoisovaleric acid is a branched chain organic acid which is a precursor to leucine and valine synthesis. It is also a degradation product from valine. The enzyme dihydroxy-acid dehydratase catalyzes the fourth step in the biosynthesis of isoleucine and valine, through the dehydration of 2, 3-dihydroxy-isovaleic acid into alpha-ketoisovaleric acid.

Alpha-Ketoisovaleric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd

Structure

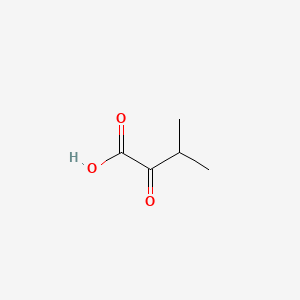

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKABHOOEWYVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt) | |

| Record name | alpha-Ketoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6061078 | |

| Record name | 2-Ketoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellow liquid; fruity aroma | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.115-1.120 | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

759-05-7 | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoisovalerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 3-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ketoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-OXOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P71D50E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | alpha-Ketoisovalerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 3-Methyl-2-oxobutanoic Acid from Valine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a critical branched-chain α-keto acid that serves as an intermediate in the metabolic pathway of the essential amino acid valine.[1] The biosynthesis of this keto acid from valine is a crucial transamination reaction that represents the initial and reversible step in valine catabolism.[2][3] This reaction is a key node in amino acid metabolism, connecting the pool of branched-chain amino acids (BCAAs) with other metabolic pathways. The primary enzyme responsible for this conversion is the branched-chain amino acid aminotransferase (BCAT), which facilitates the transfer of an amino group from valine to an α-keto acid acceptor, typically α-ketoglutarate.[4][5] Understanding the intricacies of this biosynthetic step is vital for research into various metabolic disorders, including maple syrup urine disease (MSUD), where the subsequent catabolic step is impaired, leading to the accumulation of branched-chain amino acids and their corresponding keto acids.[6] Furthermore, the regulation of BCAT activity has implications for nitrogen homeostasis and neurotransmitter synthesis in the brain.[4][7]

The Core Biosynthetic Pathway: Transamination of Valine

The synthesis of this compound from valine is a single-step reversible reaction catalyzed by branched-chain amino acid aminotransferase (BCAT).[2][8] This enzyme exists in two isoforms in mammals: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2).[4][5] While BCATm is widely distributed across various tissues, BCATc expression is more restricted, with notable activity in the brain.[5][9]

The overall reaction is as follows:

L-Valine + α-Ketoglutarate ⇌ this compound + L-Glutamate

This transamination reaction is crucial for the catabolism of valine, as it prepares the carbon skeleton of the amino acid for further oxidation.[10] The reaction is reversible, and the direction is influenced by the relative concentrations of the substrates and products.[8]

Enzymatic Mechanism

The BCAT-catalyzed reaction proceeds via a ping-pong bi-bi kinetic mechanism, which is characteristic of many aminotransferases. The reaction can be broken down into two half-reactions:

-

First Half-Reaction: The amino group from L-valine is transferred to the pyridoxal 5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the active site of the enzyme. This results in the formation of this compound and pyridoxamine 5'-phosphate (PMP).

-

Second Half-Reaction: The amino group from PMP is then transferred to α-ketoglutarate, regenerating the PLP cofactor and producing L-glutamate.

Quantitative Data

The following table summarizes key quantitative data related to the enzymatic conversion of valine to this compound.

| Parameter | Enzyme | Organism/Tissue | Value | Reference |

| Kcat | Recombinant TlBCAT | Trichoderma longibrachiatum | 15.91 mM⁻¹s⁻¹ (for L-leucine) | [11] |

| Optimal pH | PsBCAT | Pseudomonas sp. | 8.5 | [11] |

| Optimal Temperature | PsBCAT | Pseudomonas sp. | 40 °C | [11] |

Note: Specific kinetic data for valine with human BCAT isoforms can vary and are subject to ongoing research. The provided data from related organisms and for similar substrates offers a comparative insight.

Experimental Protocols

Spectrophotometric Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol describes a continuous 96-well plate spectrophotometric assay for measuring BCAT activity.[12]

Principle:

The transamination of a branched-chain amino acid (e.g., L-leucine, which is often used as a representative substrate) with α-ketoglutarate produces the corresponding α-keto acid. This α-keto acid is then reductively aminated back to the amino acid by leucine dehydrogenase in the presence of ammonia and NADH. The oxidation of NADH to NAD+ is monitored by the continuous decrease in absorbance at 340 nm.[12]

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0

-

L-Leucine (or L-Valine) solution

-

α-Ketoglutarate solution

-

NADH solution

-

Leucine Dehydrogenase

-

Ammonium Chloride (NH₄Cl)

-

GTP (to inhibit glutamate dehydrogenase interference)[12]

-

Enzyme sample (e.g., tissue homogenate, purified BCAT)

Procedure:

-

Prepare a master mix containing the assay buffer, L-leucine, α-ketoglutarate, NADH, leucine dehydrogenase, NH₄Cl, and GTP.

-

Pipette the master mix into the wells of a 96-well microplate.

-

Initiate the reaction by adding the enzyme sample to each well.

-

Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

To account for background NADH oxidation, run a control reaction for each sample that lacks the leucine dehydrogenase.[12]

-

Calculate the rate of NADH oxidation by determining the linear rate of decrease in absorbance at 340 nm.

-

The specific activity of BCAT is calculated based on the rate of reaction and the amount of protein in the sample.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the quantification of this compound in biological samples.

Principle:

α-Keto acids can be derivatized to form stable, UV-absorbing or fluorescent compounds that can be separated and quantified by reverse-phase HPLC. A common derivatizing agent is o-phenylenediamine (OPD), which reacts with α-keto acids to form quinoxalinol derivatives.

Reagents and Equipment:

-

Biological sample (e.g., plasma, cell culture media)

-

Internal standard (e.g., a structurally similar α-keto acid not present in the sample)

-

Deproteinizing agent (e.g., perchloric acid, trichloroacetic acid)

-

o-Phenylenediamine (OPD) solution

-

HPLC system with a UV or fluorescence detector

-

Reverse-phase C18 column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standard to the sample.

-

Deproteinize the sample by adding a deproteinizing agent, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Derivatization:

-

Mix the supernatant with the OPD solution.

-

Incubate the mixture at an elevated temperature (e.g., 80-100°C) for a specific duration to allow for the derivatization reaction to complete.

-

Cool the reaction mixture to room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the derivatized keto acids using a suitable mobile phase gradient on a C18 column.

-

Detect the derivatives using a UV or fluorescence detector at the appropriate wavelength.

-

-

Quantification:

-

Identify the peak corresponding to the this compound derivative based on its retention time compared to a standard.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of the analyte.

-

Visualizations

Caption: Biosynthesis of this compound from L-valine.

Caption: Experimental workflow for this compound quantification.

References

- 1. α-Ketoisovaleric acid - Wikipedia [en.wikipedia.org]

- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 5. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Branched-chain amino acids: enzyme and substrate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Alpha-Ketoisovaleric Acid in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoisovaleric acid, a branched-chain alpha-keto acid derived from the catabolism of the essential amino acid valine, is a naturally occurring compound in various biological systems. While its role in metabolic pathways and its accumulation in certain genetic disorders are well-documented, its natural presence in common foodstuffs is less comprehensively understood. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of alpha-ketoisovaleric acid in foods. It summarizes available quantitative data, details experimental protocols for its detection and quantification in food matrices, and explores its metabolic fate and potential signaling pathways upon ingestion. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the physiological effects of dietary compounds.

Introduction

Alpha-ketoisovaleric acid (α-KIVA), also known as 2-oxoisovaleric acid, is a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA) valine[1]. In healthy individuals, α-KIVA is efficiently converted to isobutyryl-CoA by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, a crucial step in energy production[2]. However, genetic defects in this enzyme complex lead to the accumulation of α-KIVA and other branched-chain keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD)[1].

Beyond its role in inherited metabolic diseases, the natural presence of α-KIVA in the human diet is of growing interest. As a metabolite of an essential amino acid, its ingestion may have physiological effects that are not yet fully understood. This guide aims to consolidate the available scientific information on the natural occurrence of α-KIVA in various food sources, providing a foundation for further research into its nutritional and pharmacological significance.

Natural Occurrence and Quantitative Data in Foods

Alpha-ketoisovaleric acid is a natural constituent of various foodstuffs, arising from the metabolic processes of plants and animals. However, comprehensive quantitative data across a wide range of foods is limited. The following tables summarize the currently available information on the presence and concentration of α-KIVA in different food categories. It is important to note that the concentration of α-KIVA can be influenced by factors such as the specific cultivar, ripeness, processing, and storage conditions of the food.

Table 1: Reported Presence of Alpha-Ketoisovaleric Acid in Plant-Based Foods

| Food Item | Part | Method of Detection | Reference |

| Common Beet | Root | Not specified | --INVALID-LINK-- |

| Endive | Leaves | Not specified | --INVALID-LINK-- |

| Lettuce | Leaves | Not specified | --INVALID-LINK-- |

| Rocket Salad | Leaves | Not specified | --INVALID-LINK-- |

| Spinach | Leaves | Not specified | --INVALID-LINK-- |

| Swiss Chard | Leaves | Not specified | --INVALID-LINK-- |

| Garden Cress | Leaves | Not specified | --INVALID-LINK-- |

| Swamp Cabbage | Not specified | Not specified | --INVALID-LINK-- |

| Strawberry | Leaves | Paper Chromatography | --INVALID-LINK-- |

| Potato | Tubers (washed slices) | Paper Chromatography | --INVALID-LINK-- |

| Peas | Seeds | Paper Chromatography | --INVALID-LINK-- |

Table 2: Quantitative Data of Alpha-Ketoisovaleric Acid in Meat Products

| Food Item | Concentration Range (mg/kg of defatted and freeze-dried meat) | Method of Detection | Reference |

| Pork Meat | Low (not explicitly quantified) | LC-MS/MS | --INVALID-LINK-- |

| Iberian Ham | Increased concentration compared to pork meat (not explicitly quantified) | LC-MS/MS | --INVALID-LINK-- |

Note: The authors of the study on pork and Iberian ham did not provide specific quantitative values for α-ketoisovaleric acid, stating only its presence and relative increase in the cured product.

Experimental Protocols for Quantification in Food Matrices

The accurate quantification of α-KIVA in complex food matrices requires robust analytical methodologies. The following sections outline generalized protocols for the extraction and analysis of α-KIVA from plant and animal tissues, based on established scientific literature.

Extraction of Alpha-Keto Acids from Plant Tissues

This protocol is adapted from the critical study by Isherwood and Niavis (1956) on the extraction of α-keto acids from plant materials.

Objective: To extract α-keto acids from plant tissues for subsequent analysis.

Materials:

-

Plant tissue (e.g., leaves, roots, fruits)

-

Boiling 80% (v/v) ethanol

-

Cation-exchange resin (e.g., Zeo-Karb 225, H+ form)

-

Anion-exchange resin (e.g., De-Acidite E, acetate form)

-

2,4-dinitrophenylhydrazine (DNPH) solution (0.1% in 2 N HCl)

-

Ethyl acetate

-

Sodium bicarbonate solution (10% w/v)

-

Hydrochloric acid (2 N)

Procedure:

-

Sample Homogenization: Rapidly homogenize a known weight of fresh plant tissue in boiling 80% ethanol to inactivate enzymes.

-

Extraction: Continue the extraction with boiling ethanol for a defined period.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure.

-

Ion-Exchange Chromatography:

-

Pass the concentrated extract through a column of cation-exchange resin to remove amino acids.

-

Subsequently, pass the eluate through a column of anion-exchange resin to adsorb the organic acids, including α-keto acids.

-

Wash the anion-exchange column with water.

-

Elute the organic acids with a suitable buffer or acid.

-

-

Derivatization (for colorimetric or chromatographic analysis):

-

React the eluate containing the α-keto acids with DNPH solution to form 2,4-dinitrophenylhydrazones.

-

Extract the hydrazones into ethyl acetate.

-

Separate the keto acid hydrazones from neutral hydrazones by extraction with sodium bicarbonate solution.

-

Acidify the bicarbonate solution with HCl and re-extract the keto acid hydrazones into ethyl acetate.

-

-

Analysis: The resulting solution of 2,4-dinitrophenylhydrazones can be analyzed by paper chromatography (as in the original method) or more modern techniques like HPLC.

Workflow for extracting α-keto acids from plant tissues.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of α-KIVA in food extracts. Derivatization is necessary to increase the volatility of the keto acid for GC analysis.

Objective: To quantify α-KIVA in a prepared food extract.

Materials:

-

Food extract (obtained from a procedure similar to 3.1, but may require further cleanup)

-

Internal standard (e.g., a stable isotope-labeled α-KIVA)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Take a known volume of the food extract and evaporate it to dryness under a stream of nitrogen.

-

Add a known amount of the internal standard.

-

-

Derivatization:

-

Add pyridine to dissolve the residue.

-

Add the derivatization agent (e.g., BSTFA + 1% TMCS).

-

Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Injector Temperature: e.g., 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for α-KIVA-TMS and its internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using standard solutions of α-KIVA with the internal standard.

-

Calculate the concentration of α-KIVA in the sample based on the peak area ratio of the analyte to the internal standard.

-

Workflow for the quantification of α-KIVA by GC-MS.

Metabolic Fate and Signaling Pathways

Upon ingestion, α-KIVA is absorbed and enters the systemic circulation. Its primary metabolic fate is its conversion back to valine via transamination or its irreversible oxidative decarboxylation by the BCKDH complex, primarily in the liver and muscle tissues.

Branched-Chain Amino Acid Catabolism

The catabolism of valine, and thus the metabolism of α-KIVA, is a critical pathway for energy production. The initial step is the reversible transamination of valine to α-KIVA, catalyzed by branched-chain aminotransferases (BCATs). Subsequently, the BCKDH complex catalyzes the oxidative decarboxylation of α-KIVA to isobutyryl-CoA, which then undergoes further reactions to eventually enter the citric acid cycle as succinyl-CoA.

Simplified metabolic pathway of α-KIVA.

Potential Signaling Roles

The direct signaling roles of dietary α-KIVA at normal physiological concentrations are not yet well-established. However, some evidence suggests potential interactions with metabolic and neuronal pathways:

-

Metabolic Regulation: Studies have shown that oral administration of α-KIVA can influence the plasma levels of other amino acids and keto acids, suggesting a role in systemic metabolic regulation[3].

-

Neuronal Effects: At high, pathological concentrations, such as those seen in MSUD, α-KIVA has been shown to be neurotoxic. Research in animal models suggests that at these high levels, it may induce convulsions through mechanisms involving GABAergic and glutamatergic systems. However, the relevance of these findings to normal dietary intake is unclear.

Further research is needed to elucidate the specific signaling cascades that may be modulated by dietary α-KIVA.

Conclusion

Alpha-ketoisovaleric acid is a naturally occurring metabolite found in a variety of plant and animal-based foods. While its presence is documented, there is a significant lack of comprehensive quantitative data across different food groups. The analytical methods for its quantification, primarily based on chromatography coupled with mass spectrometry, are well-established for biological fluids and can be adapted for food matrices. The primary metabolic role of ingested α-KIVA is its integration into the branched-chain amino acid catabolism pathway for energy production. Its potential as a direct signaling molecule at physiological dietary concentrations remains an area for future investigation. This technical guide provides a summary of the current state of knowledge and highlights the need for further research to fully understand the nutritional and physiological impact of dietary alpha-ketoisovaleric acid.

References

- 1. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 2. a-Ketoisovaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Estimation of α-keto acids in plant tissue: a critical study of various methods of extraction as applied to strawberry leaves, washed potato slices and peas - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic conversion of valine to alpha-ketoisovaleric acid

An In-Depth Technical Guide to the Enzymatic Conversion of Valine to α-Ketoisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the enzymatic conversion of the essential amino acid L-valine into its corresponding α-keto acid, α-ketoisovaleric acid (also known as 2-ketoisovalerate). This reaction represents the initial and rate-limiting step in the valine catabolic pathway. Understanding the mechanisms, kinetics, and methodologies associated with this conversion is critical for research in metabolic diseases, drug development targeting amino acid metabolism, and biotechnology.

Biochemical Pathway and Mechanism

The conversion of L-valine to α-ketoisovaleric acid is primarily a reversible transamination reaction.[1] This process involves the transfer of the α-amino group from valine to an α-keto acid acceptor.

Key Enzymes: Branched-Chain Aminotransferases (BCATs)

This reaction is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as branched-chain aminotransferases (BCATs). In mammals, two principal isozymes exist with distinct cellular localizations:

-

Cytosolic BCAT (BCATc or BCAT1): Found predominantly in the central nervous system.

-

Mitochondrial BCAT (BCATm or BCAT2): Widely distributed in most tissues, playing a significant role in nitrogen metabolism and the catabolism of branched-chain amino acids (BCAAs) in peripheral tissues like skeletal muscle.

The catabolism of all three BCAAs (valine, leucine, and isoleucine) is initiated by these enzymes, converting them into their respective branched-chain α-keto acids (BCKAs).

Reaction Mechanism

BCATs operate via a Ping-Pong Bi-Bi kinetic mechanism. The process occurs in two distinct half-reactions:

-

First Half-Reaction: L-valine binds to the enzyme's active site. Its amino group is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the product, α-ketoisovaleric acid.

-

Second Half-Reaction: An α-keto acid acceptor (most commonly α-ketoglutarate) binds to the enzyme. The amino group from PMP is then transferred to the α-keto acid, forming a new amino acid (glutamate) and regenerating the PLP cofactor, returning the enzyme to its initial state.

The overall reversible reaction is as follows: L-Valine + α-Ketoglutarate ⇌ α-Ketoisovaleric Acid + L-Glutamate

Signaling Pathway Diagram

The following diagram illustrates the core transamination reaction catalyzed by BCAT.

References

An In-depth Technical Guide to 3-Methyl-2-oxobutanoic Acid: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a key intermediate in the metabolism of branched-chain amino acids (BCAAs), particularly valine.[1][2] Its accumulation is a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD), making it a critical biomarker and a subject of significant interest in metabolic research and drug development.[3][4] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, presents relevant experimental methodologies, and visualizes its central role in BCAA metabolism.

Chemical and Physical Properties

This compound is a branched-chain alpha-keto acid with a distinct fruity aroma.[5][6] It exists as a solid at room temperature and is soluble in water and ethanol.[5][7]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H8O3 | [5] |

| Molecular Weight | 116.11 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | α-Ketoisovaleric acid, 2-Oxoisovaleric acid | [5] |

| CAS Number | 759-05-7 | [5] |

| Physical Description | Solid, Pale yellow liquid; fruity aroma | [5] |

| Melting Point | 31.5 °C | [5][7] |

| Boiling Point | 170.5 °C | [5][7] |

| Density | 1.115 - 1.120 g/cm³ | [5] |

| Water Solubility | Soluble | [5] |

| Ethanol Solubility | Soluble | [5] |

Table 2: Spectroscopic and Physicochemical Data for this compound

| Property | Value | Source(s) |

| Refractive Index | 1.436 - 1.446 | [5] |

| pKa (Predicted) | 2.57 ± 0.54 | [7] |

| XLogP3 | 0.7 | [5] |

| Flash Point | 71 °C | [8] |

Stability and Storage

The stability of this compound is a critical consideration for its handling and analysis in research and clinical settings.

Storage Conditions

For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperatures are typically between 2-8°C.[9] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to prevent degradation from repeated freeze-thaw cycles.[10]

Reactivity and Incompatible Materials

Information regarding the specific reactivity of this compound is limited in the provided search results. However, as a keto acid, it may be incompatible with strong oxidizing agents. No hazardous decomposition products have been reported under normal conditions.[8]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Quantification by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of this compound in biological and other matrices.

-

HPLC: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is often performed using a UV detector.

-

GC-MS: The sample is first derivatized to increase its volatility. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, which provides both quantification and structural information.

Signaling Pathway: Branched-Chain Amino Acid Metabolism and Maple Syrup Urine Disease (MSUD)

This compound is a central metabolite in the catabolism of the branched-chain amino acid valine. A deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex leads to the accumulation of this compound and other branched-chain α-keto acids, resulting in Maple Syrup Urine Disease (MSUD).

Caption: Catabolism of Valine and the metabolic block in MSUD.

Experimental Workflow: Quantification of this compound in Biological Samples

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples such as plasma or urine, which is crucial for the diagnosis and monitoring of MSUD.

Caption: Workflow for analyzing this compound.

References

- 1. chembk.com [chembk.com]

- 2. google.com [google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Metabolism - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Buy this compound | 759-05-7 [smolecule.com]

- 7. This compound | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

The Discovery and Early History of Alpha-Ketoisovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoisovaleric acid, systematically known as 3-methyl-2-oxobutanoic acid, is a pivotal branched-chain alpha-keto acid (BCKA) that holds a central position in cellular metabolism. As the keto analogue of the essential amino acid valine, it serves as a critical intermediate in both the biosynthesis of pantothenic acid (Vitamin B5) and the catabolic pathway of valine.[1] Its accumulation in the body is a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD), making it a significant molecule in the study of inborn errors of metabolism.[2][3] This technical guide provides an in-depth exploration of the discovery and history of alpha-ketoisovaleric acid, detailing the early synthetic methods, the elucidation of its metabolic roles, and the analytical techniques that enabled its study.

The Dawn of Alpha-Keto Acid Chemistry: A Historical Context

The journey to understanding alpha-ketoisovaleric acid began with the broader exploration of alpha-keto acids in the late 19th and early 20th centuries. A foundational moment in this field was the first synthesis of the simplest alpha-keto acid, pyruvic acid, by the German chemist Emil Erlenmeyer in 1881. This pioneering work laid the groundwork for the synthesis and characterization of other members of this important class of organic compounds. The early 20th century saw a surge in the development of synthetic methodologies for alpha-keto acids, driven by a growing interest in their biological significance.

The First Synthesis of Alpha-Ketoisovaleric Acid

While a single, definitive "discovery" paper for the very first synthesis of alpha-ketoisovaleric acid is not readily apparent in historical records, early 20th-century organic chemistry literature details various methods that were applied to the synthesis of branched-chain alpha-keto acids. Among the earliest and most significant contributions were the multi-step chemical syntheses involving the hydrolysis of azlactones and the reaction of Grignard reagents with diethyloxamates. These methods, though often complex and yielding modest outputs by modern standards, were instrumental in providing the first pure samples of alpha-ketoisovaleric acid for chemical and biological investigation.

Elucidating the Metabolic Significance

The biological importance of alpha-ketoisovaleric acid came into sharp focus with the groundbreaking research on vitamins and amino acid metabolism in the mid-20th century.

A Precursor to Pantothenic Acid (Vitamin B5)

A major breakthrough in understanding the role of alpha-ketoisovaleric acid was the discovery of its function as a precursor in the biosynthesis of pantothenic acid (Vitamin B5).[4] Pantothenic acid, itself discovered in the 1930s, was identified as an essential nutrient. Subsequent research into its biosynthetic pathway revealed that alpha-ketoisovaleric acid undergoes enzymatic conversion to pantoate, a key intermediate in the formation of pantothenic acid. This discovery solidified the importance of alpha-ketoisovaleric acid in fundamental cellular processes.

An Intermediate in Valine Metabolism

Concurrent with the research on pantothenic acid, the metabolic pathways of essential amino acids were being meticulously mapped out. It was established that the catabolism of the branched-chain amino acid valine proceeds through its transamination to form alpha-ketoisovaleric acid. This reversible reaction, catalyzed by branched-chain amino acid aminotransferase, positions alpha-ketoisovaleric acid at a critical crossroads in amino acid metabolism.

Further catabolism of alpha-ketoisovaleric acid is mediated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex that catalyzes the oxidative decarboxylation of all three branched-chain alpha-keto acids. The discovery and characterization of the BCKDH complex was a landmark achievement in biochemistry, revealing a key regulatory point in amino acid metabolism.

The Link to Maple Syrup Urine Disease (MSUD)

The clinical significance of alpha-ketoisovaleric acid was tragically highlighted with the identification of Maple Syrup Urine Disease (MSUD).[2][3][5] This rare, autosomal recessive inherited disorder is characterized by a deficiency in the BCKDH enzyme complex.[5] This enzymatic block leads to the accumulation of the branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding alpha-keto acids, including alpha-ketoisovaleric acid, in the blood, urine, and cerebrospinal fluid.[2][3][5] The disease derives its name from the characteristic sweet odor of the urine, reminiscent of maple syrup, which is caused by the buildup of these metabolites.[3][5] The discovery of this connection firmly established alpha-ketoisovaleric acid as a key biomarker and a central player in the pathophysiology of this serious metabolic disease.

Early Experimental Protocols and Analytical Methods

The study of alpha-ketoisovaleric acid and its metabolic counterparts was heavily reliant on the development of innovative analytical techniques.

Paper Chromatography

The advent of paper chromatography in the 1940s, pioneered by Archer Martin and Richard Synge, revolutionized the separation and identification of amino acids and their derivatives.[6][7] This technique, elegant in its simplicity, allowed for the separation of complex biological mixtures on a sheet of filter paper. The differential partitioning of solutes between the stationary phase (the paper) and a mobile solvent phase enabled the resolution of compounds with very similar chemical structures. Early researchers meticulously developed various solvent systems to achieve the separation of alpha-keto acids, including alpha-ketoisovaleric acid, from other metabolites in biological samples like urine and blood.

Experimental Protocol: One-Dimensional Paper Chromatography for α-Keto Acid Separation (Conceptual Reconstruction)

-

Sample Preparation: A deproteinized biological sample (e.g., urine) was acidified. The α-keto acids were often converted to their 2,4-dinitrophenylhydrazone (DNPH) derivatives to make them colored and more easily visualized. This involved reacting the sample with a solution of 2,4-dinitrophenylhydrazine in an acidic medium.

-

Spotting: A small, concentrated spot of the DNPH derivative mixture was applied to a starting line drawn on a sheet of Whatman No. 1 filter paper.

-

Development: The paper was suspended in a sealed chromatography tank containing a solvent system, such as n-butanol-ethanol-water or n-butanol-acetic acid-water. The solvent was allowed to ascend the paper by capillary action for a defined period.

-

Visualization: After drying, the separated, colored spots of the DNPH derivatives of the α-keto acids were visualized.

-

Identification: The position of the unknown spots was compared to the positions of known standards run on the same chromatogram. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, was calculated for identification.

Gas Chromatography

Later, in the mid-20th century, gas chromatography (GC) emerged as a more powerful and quantitative method for the analysis of volatile compounds.[8] For the analysis of non-volatile compounds like alpha-keto acids, derivatization techniques were developed to convert them into more volatile forms. These derivatives could then be separated and quantified with high sensitivity and resolution using a gas chromatograph.

Quantitative Data Summary

The following table summarizes key quantitative data related to alpha-ketoisovaleric acid.

| Parameter | Value | Reference |

| Molar Mass | 116.116 g/mol | [1] |

| Melting Point | 31.5 °C | [1] |

| Boiling Point | 170.5 °C | [1] |

Signaling Pathways and Experimental Workflows

The metabolic pathways involving alpha-ketoisovaleric acid are fundamental to cellular biochemistry. The following diagrams, rendered in DOT language, illustrate these key processes.

Caption: Metabolic fate of alpha-ketoisovaleric acid.

Caption: Pathophysiology of Maple Syrup Urine Disease (MSUD).

Conclusion

The discovery and historical investigation of alpha-ketoisovaleric acid trace a significant arc in the development of modern biochemistry and metabolic medicine. From its early, challenging synthesis to its identification as a key player in fundamental metabolic pathways and a critical biomarker in a serious genetic disorder, the story of alpha-ketoisovaleric acid is a testament to the power of chemical and biological research. For today's researchers, scientists, and drug development professionals, a deep understanding of this molecule's history provides a valuable context for ongoing research into metabolic diseases, nutritional science, and the development of novel therapeutic interventions.

References

- 1. chromtech.com [chromtech.com]

- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 3. youtube.com [youtube.com]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. History of chromatography - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 3-Methyl-2-oxobutanoic Acid in Microbial Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a pivotal intermediate in microbial metabolism, primarily positioned at the crossroads of branched-chain amino acid (BCAA) biosynthesis and catabolism. Its strategic location in metabolic networks makes it a crucial precursor for a variety of essential biomolecules, including amino acids, fatty acids, and secondary metabolites with pharmaceutical relevance. Understanding the metabolic fate of this compound is therefore critical for advancements in metabolic engineering, synthetic biology, and drug discovery. This technical guide provides a comprehensive overview of the functions of this compound in microbial metabolism, detailed experimental protocols for its quantification, and a summary of quantitative data from engineered microbial systems.

Core Metabolic Functions of this compound

This compound is a key α-keto acid that serves as a central hub in the metabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. Its primary functions are intrinsically linked to the anabolic and catabolic pathways of these essential amino acids.

Role in Valine Catabolism

In many microorganisms, the degradation of L-valine is initiated by a transamination reaction that converts it into this compound. This reaction is typically catalyzed by a branched-chain amino acid aminotransferase (BCAT), an enzyme that reversibly transfers the amino group from valine to an α-keto acid acceptor, commonly α-ketoglutarate, to form glutamate.

The subsequent step involves the oxidative decarboxylation of this compound to isobutyryl-CoA. This irreversible reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex homologous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. Isobutyryl-CoA then enters further downstream pathways to be ultimately converted into intermediates of central carbon metabolism, such as succinyl-CoA or propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

Role in Leucine Biosynthesis

This compound is a direct precursor for the biosynthesis of L-leucine. The leucine biosynthetic pathway begins with the condensation of this compound with acetyl-CoA to form α-isopropylmalate, a reaction catalyzed by α-isopropylmalate synthase. This is followed by a series of reactions involving isomerization and oxidative decarboxylation to yield α-ketoisocaproate. The final step is a transamination reaction, again catalyzed by a branched-chain amino acid aminotransferase, where α-ketoisocaproate is converted to L-leucine.

This compound as a Precursor for Other Metabolites

Beyond its central role in BCAA metabolism, this compound serves as a precursor for the biosynthesis of other important microbial products.

Branched-Chain Fatty Acids

In many bacteria, particularly Gram-positive species like Staphylococcus aureus, this compound is a precursor for the synthesis of branched-chain fatty acids (BCFAs). These fatty acids are important components of the cell membrane and play a crucial role in maintaining membrane fluidity and adapting to environmental stresses such as temperature changes. The isobutyryl-CoA derived from the decarboxylation of this compound serves as a primer for the fatty acid synthase system to produce iso-even-numbered fatty acids.

Secondary Metabolites

The CoA-thioesters derived from this compound, such as isobutyryl-CoA, can be utilized by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) as building blocks for the synthesis of a wide array of secondary metabolites. These metabolites include many clinically important antibiotics and other bioactive compounds produced by actinomycetes and other microbial groups. The availability of these precursors can directly influence the yield and diversity of the secondary metabolites produced.

Regulation of this compound Metabolic Pathways

The metabolic pathways involving this compound are tightly regulated to ensure a balanced supply of branched-chain amino acids and their derivatives according to the cell's physiological needs. The primary regulatory mechanisms include feedback inhibition and transcriptional control of the key enzymes.

-

Feedback Inhibition: The enzymes involved in the leucine biosynthetic pathway are often subject to allosteric feedback inhibition by the end product, L-leucine. For instance, α-isopropylmalate synthase, the first enzyme in the pathway, is typically inhibited by L-leucine, thus controlling the flow of this compound towards leucine synthesis.

-

Transcriptional Regulation: The expression of the genes encoding the enzymes of BCAA metabolism is often regulated at the transcriptional level. In many bacteria, global regulators respond to the intracellular concentrations of BCAAs and modulate the expression of the relevant biosynthetic and catabolic operons. For example, in Bacillus subtilis, the global regulator CodY represses the expression of the BCAA biosynthetic genes in the presence of high intracellular concentrations of BCAAs.

Quantitative Data on this compound Production

Metabolic engineering efforts have focused on the overproduction of this compound in various microbial hosts, primarily for its potential as a precursor for biofuels and other valuable chemicals. The following table summarizes some of the reported production titers in engineered Escherichia coli strains.

| Strain | Genetic Modifications | Fermentation Conditions | Titer (g/L) | Yield (g/g glucose) | Reference |

| Engineered E. coli | CRISPRi-based dynamic regulation | Two-stage fermentation, 60 hours | 35.2 | Not Reported | |

| Engineered E. coli | Overexpression of L-amino acid oxidase from Corynebacterium glutamicum | Whole-cell bioconversion of L-valine (65 g/L), 25°C, pH 8.0 | 51 | Not Applicable | |

| Engineered E. coli | Gene deletions and plasmid-based overexpression | Shake flask fermentation, 26 hours | ~2.5 | Not Reported |

Experimental Protocols

Accurate quantification of this compound is essential for studying its metabolic roles and for optimizing its production in engineered strains. Below are detailed methodologies for its analysis using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive detection and quantification of this compound in biological samples.

Sample Preparation (from microbial culture):

-

Centrifuge 1 mL of microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Collect the supernatant (for extracellular analysis) and wash the cell pellet with a cold saline solution.

-

For intracellular analysis, lyse the cells using methods such as sonication or bead beating in a suitable extraction solvent (e.g., methanol/water mixture).

-

Centrifuge the cell lysate to remove debris.

-

To the supernatant or cell extract, add a known amount of an internal standard (e.g., a deuterated analog of the analyte).

-

Perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

Derivatization:

-

To the dried extract, add a methoxylating agent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect the keto group.

-

Subsequently, add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to derivatize the carboxyl group.

GC-MS Analysis:

-

GC Column: A non-polar column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, is typically used.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Use electron impact (EI) ionization and operate in selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of the derivatized analyte and internal standard.

Quantification by High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS)

This method offers high sensitivity and selectivity for the analysis of this compound without the need for derivatization.

Sample Preparation:

-

Follow the same initial steps for sample collection and extraction as in the GC-MS protocol.

-

After protein precipitation and centrifugation, the supernatant can often be directly injected into the HPLC system after appropriate dilution.

HPLC-Q-TOF/MS Analysis:

-

HPLC Column: A reversed-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

-

MS Detection: Use electrospray ionization (ESI) in negative ion mode.

-

Mass Analyzer: Operate in full scan mode for qualitative analysis and targeted MS/MS mode for quantitative analysis, monitoring the precursor ion and specific product ions of this compound.

Visualizations of Pathways and Workflows

Diagrams of Metabolic Pathways

Caption: Central role of this compound in valine catabolism and leucine biosynthesis.

Diagram of Experimental Workflow

The Central Role of α-Ketoisovaleric Acid in the Metabolic Crossroads of Saccharomyces cerevisiae

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alpha-ketoisovaleric acid (α-KIV), also known as 2-oxo-3-methylbutanoic acid, stands as a critical metabolic intermediate in the yeast Saccharomyces cerevisiae. Positioned at the intersection of amino acid biosynthesis and catabolism, α-KIV serves as the direct precursor to the essential branched-chain amino acid (BCAA) L-valine and is a key player in the synthesis of leucine. Furthermore, its degradation through the Ehrlich pathway gives rise to isobutanol, a significant fusel alcohol that influences the flavor and aroma profiles of fermented beverages and a biofuel candidate. Understanding the intricate metabolic pathways and regulatory networks governing α-KIV levels is paramount for advancements in metabolic engineering, drug discovery, and industrial biotechnology. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and regulation of α-KIV in S. cerevisiae, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of α-Ketoisovaleric Acid: The Valine Pathway

The synthesis of α-KIV is an integral part of the branched-chain amino acid biosynthesis pathway, primarily occurring within the mitochondria. The pathway commences with pyruvate and involves a series of enzymatic reactions catalyzed by enzymes encoded by the ILV genes.

The initial step, the condensation of two pyruvate molecules to form α-acetolactate, is catalyzed by acetolactate synthase (Ilv2p). This is followed by a combined isomerization and reduction step carried out by acetohydroxyacid reductoisomerase (Ilv5p) to yield α,β-dihydroxyisovalerate. The final step in α-KIV formation is the dehydration of α,β-dihydroxyisovalerate, a reaction catalyzed by dihydroxy-acid dehydratase (Ilv3p)[1].

Quantitative Data: Enzyme Kinetics

Precise kinetic parameters for all enzymes in the α-KIV biosynthesis pathway in S. cerevisiae are not exhaustively documented in single studies. However, data from various reports provide insights into their catalytic efficiencies.

| Enzyme (Gene) | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Notes |

| Acetolactate Synthase (Ilv2p) | Pyruvate | 8.6 - 18.1 | Not specified | Activity is stimulated by the regulatory subunit Ilv6p and is sensitive to feedback inhibition by valine.[2] |

| Branched-chain α-ketoacid Dehydrogenase Complex | α-Ketoisovalerate | 21 | 0.82 | This complex is involved in the degradation of α-KIV, not its biosynthesis.[3] |

Degradation of α-Ketoisovaleric Acid: The Ehrlich Pathway

The catabolism of α-KIV in S. cerevisiae proceeds via the Ehrlich pathway, leading to the production of isobutanol. This pathway is particularly active under conditions of nitrogen limitation when amino acids are utilized as a nitrogen source.

The first step is the decarboxylation of α-KIV to isobutyraldehyde. This reaction is primarily catalyzed by the broad-substrate-specificity 2-oxo-acid decarboxylase Aro10p, although other pyruvate decarboxylases (Pdc1p, Pdc5p, Pdc6p) can also contribute[4][5]. Subsequently, isobutyraldehyde is reduced to isobutanol by alcohol dehydrogenases (ADHs).

Quantitative Data: Enzyme Kinetics for Degradation

| Enzyme (Gene) | Substrate | K_m_ (mM) | V_max_ (nmol/min/mg protein) | Notes |

| Aro10p (S. cerevisiae) | Phenylpyruvate | 0.15 ± 0.01 | 21.7 ± 0.5 | Phenylpyruvate appears to be a preferred substrate for S. cerevisiae Aro10p.[5] |

| Aro10p (S. kudriavzevii) | Phenylpyruvate | 0.07 ± 0.005 | 6.95 ± 0.15 | Exhibits a broader substrate preference compared to the S. cerevisiae ortholog.[5] |

Regulation of α-Ketoisovaleric Acid Metabolism

The metabolic fate of α-KIV is tightly regulated at both the transcriptional and post-transcriptional levels, ensuring a balance between amino acid biosynthesis and catabolism.

Transcriptional Regulation: The primary transcriptional regulator of the BCAA biosynthesis pathway is the transcription factor Leu3p. The activity of Leu3p is modulated by α-isopropylmalate (α-IPM), an intermediate in the leucine biosynthesis pathway that is derived from α-KIV. In the presence of α-IPM, Leu3p acts as an activator of ILV gene expression.

Subcellular Localization: The enzymes involved in α-KIV metabolism are compartmentalized. The biosynthetic enzymes (Ilv2p, Ilv5p, Ilv3p) and the primary aminotransferase for valine synthesis (Bat1p) are located in the mitochondria. In contrast, the main aminotransferase for BCAA catabolism (Bat2p) and the decarboxylase Aro10p are cytosolic. This spatial separation plays a crucial role in directing the metabolic flux of α-KIV towards either anabolism or catabolism.

Visualizing the Metabolic Pathways

To provide a clear overview of the metabolic context of α-Ketoisovaleric acid, the following diagrams were generated using the DOT language.

Caption: Biosynthesis of α-Ketoisovaleric Acid in the Mitochondrion.

Caption: Degradation of α-Ketoisovaleric Acid in the Cytosol.

Experimental Protocols

Quenching and Extraction of Intracellular Metabolites

Objective: To rapidly halt metabolic activity and extract intracellular metabolites, including α-KIV, from S. cerevisiae for quantitative analysis.

Materials:

-

Yeast culture

-

Cold methanol (-40°C)

-

Boiling ethanol (75% v/v)

-

Centrifuge capable of reaching -20°C

-

Lyophilizer or vacuum concentrator

Protocol:

-

Quenching: Rapidly mix a known volume of yeast culture with 5 volumes of cold methanol (-40°C). This immediately stops enzymatic reactions.

-

Cell Pelleting: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -20°C.

-

Supernatant Removal: Carefully decant and discard the supernatant.

-

Extraction: Resuspend the cell pellet in a pre-heated solution of 75% ethanol at 80°C. Incubate at 80°C for 3 minutes, followed by immediate cooling on ice.

-

Cell Debris Removal: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Sample Preparation: Transfer the supernatant containing the intracellular metabolites to a new tube. Dry the extract using a lyophilizer or vacuum concentrator. The dried sample can be stored at -80°C until analysis.

Quantification of α-Ketoisovaleric Acid by HPLC with Fluorescence Detection

Objective: To quantify the concentration of α-KIV in yeast extracts using high-performance liquid chromatography (HPLC) following derivatization.

Materials:

-

Dried yeast extract

-

α-Ketoisovaleric acid standard

-

1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Protocol:

-

Sample Reconstitution: Reconstitute the dried yeast extract in a known volume of ultrapure water.

-

Derivatization:

-

To 40 µL of the reconstituted extract or standard, add 40 µL of DMB solution.

-

Seal the reaction vessel and heat at 85°C for 45 minutes.

-

Cool the reaction on ice for 5 minutes.

-

Dilute the derivatized sample five-fold with a 65 mM NaOH solution to ensure a single peak for DMB-derivatized keto acids.[1]

-

-

HPLC Analysis:

-

Inject 25 µL of the derivatized sample onto the C18 column.

-

Use a mobile phase gradient suitable for separating the derivatized α-keto acids. A typical gradient might involve a mixture of methanol and water.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DMB derivatives.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the α-KIV standard.

-

Determine the concentration of α-KIV in the yeast extracts by comparing the peak areas to the standard curve.

-

Enzyme Assay for Ketol-Acid Reductoisomerase (Ilv5p)

Objective: To measure the enzymatic activity of ketol-acid reductoisomerase in yeast cell extracts.

Materials:

-

Yeast cell extract (prepared by methods such as glass bead disruption)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

NADPH

-

MgCl₂

-

α-Acetolactate (substrate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH, and MgCl₂.

-

Enzyme Addition: Add a specific amount of the yeast cell extract to the reaction mixture and incubate for a few minutes at the desired temperature to allow for temperature equilibration.

-

Initiate Reaction: Start the reaction by adding a saturating concentration of the substrate, α-acetolactate.

-

Monitor Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Calculate Activity: The rate of NADPH oxidation is directly proportional to the activity of ketol-acid reductoisomerase. Calculate the specific activity (e.g., in µmol of NADPH oxidized per minute per milligram of protein).

Conclusion

Alpha-ketoisovaleric acid is a linchpin in the metabolic network of Saccharomyces cerevisiae, connecting the synthesis and degradation of essential branched-chain amino acids. Its metabolic flux is a critical determinant of cellular growth, protein synthesis, and the production of valuable biochemicals. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and manipulate the metabolic pathways surrounding this key keto acid. Further research to elucidate the precise kinetic parameters of all enzymes in the α-KIV metabolic network under various physiological conditions will be invaluable for the development of more accurate metabolic models and the rational design of engineered yeast strains for a wide range of biotechnological applications.

References

- 1. Comparative functional genomics identifies an iron-limited bottleneck in a Saccharomyces cerevisiae strain with a cytosolic-localized isobutanol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Purification and characterization of the branched chain alpha-ketoacid dehydrogenase complex from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structural Isomers of 3-Methyl-2-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key structural isomers of 3-methyl-2-oxobutanoic acid, a molecule with the chemical formula C₅H₈O₃. This document details the physicochemical properties, synthesis protocols, and biological significance of these isomers, presenting data in a structured format to facilitate comparison and further research.

Introduction

Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct chemical, physical, and biological properties. Understanding these differences is crucial in fields such as drug discovery, metabolomics, and materials science. This guide focuses on the prominent structural isomers of this compound, offering a technical resource for professionals in the scientific community. The isomers covered in this guide include various oxopentanoic acids and their cyclic counterparts, the angelica lactones.

Physicochemical Properties of Structural Isomers

The arrangement of functional groups and the carbon skeleton in these isomers significantly influences their physical and chemical characteristics. A summary of key quantitative data is presented below for easy comparison.

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | pKa | Water Solubility |

| This compound | This compound | 759-05-7 | 116.12 | 31.5 | 170.2 @ 760 mmHg | 1.125 | 2.57 | 400.6 g/L (20 °C) |

| 4-Oxopentanoic acid (Levulinic acid) | 4-Oxopentanoic acid | 123-76-2 | 116.12 | 33-35 | 245-246 | 1.134 @ 25°C | 4.65 | Soluble (675 g/L at 20°C)[1] |

| 3-Oxopentanoic acid | 3-Oxopentanoic acid | 10191-25-0 | 116.12 | 65-66 (decomp.) | 238.6 (Predicted) | 1.129 (Predicted) | 3.51 | Slightly soluble in Chloroform, DMSO, Methanol[2] |

| 2-Oxopentanoic acid | 2-Oxopentanoic acid | 1821-02-9 | 116.12 | 7-9 | 88-90 @ 12 mmHg | 1.110 @ 20°C | 2.65 | Soluble in DMSO (≥ 250 mg/mL)[3] |

| 3-Methyl-4-oxobutanoic acid | 3-Methyl-4-oxobutanoic acid | 5676-34-6 | 116.12 | - | - | - | - | - |

| α-Angelica lactone | 5-Methyl-2(3H)-furanone | 591-12-8 | 98.10 | 13-17 | 55-56 @ 12 mmHg | 1.092 @ 25°C | 4.3 | 5 g/100 mL (25 °C)[4] |

| β-Angelica lactone | 5-Methyl-2(5H)-furanone | 591-11-7 | 98.10 | - | - | - | - | 50 mg/mL in water at 15°C[] |

Note: Data for 3-Methyl-4-oxobutanoic acid is limited. Angelica lactones (C₅H₆O₂) are included as they are important cyclic isomers formed from levulinic acid.

Key Isomers: Synthesis and Biological Significance

4-Oxopentanoic Acid (Levulinic Acid)

Levulinic acid is a highly versatile platform chemical derived from the degradation of cellulose, making it a key player in the biorefinery concept.[6]

Experimental Protocol: Synthesis from Biomass

A common method for producing levulinic acid involves the acid-catalyzed hydrolysis of lignocellulosic biomass.[7]

-

Feedstock: Lignocellulosic biomass (e.g., wood, agricultural residues).

-

Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6]

-

Procedure:

-

The biomass is first subjected to hydrolysis to break down cellulose and hemicellulose into monomeric sugars (e.g., glucose, fructose).[7]

-

The resulting sugar solution is then heated in the presence of the acid catalyst.

-

The reaction proceeds through the dehydration of hexose sugars to 5-hydroxymethylfurfural (HMF), which is then rehydrated to form levulinic acid and formic acid.

-

The reaction is typically carried out at elevated temperatures and pressures in a continuous process.[6]

-

Levulinic acid is then separated from the mineral acid catalyst and purified, often by extraction and distillation.[6]

-

Biological Significance

While not a central metabolite in humans, some bacteria can utilize levulinic acid as a sole carbon source. The metabolic pathway in Pseudomonas putida has been elucidated and involves a seven-gene operon. This discovery opens avenues for metabolic engineering and the use of levulinic acid as a feedstock for bioconversions.

Logical Relationship of Levulinic Acid Synthesis from Glucose

Angelica Lactones (α and β)

Angelica lactones are cyclic esters (lactones) and are considered important derivatives and isomers in the context of levulinic acid chemistry. α-Angelica lactone is a butenolide that is functionally related to a but-3-en-4-olide and is a tautomer of β-angelica lactone.[4]

Experimental Protocol: Synthesis of α-Angelica Lactone

α-Angelica lactone can be prepared by the dry distillation of levulinic acid.[4]

-

Starting Material: Levulinic acid.

-

Procedure:

-

Levulinic acid is subjected to dry distillation, often under reduced pressure.

-

The heat promotes an intramolecular dehydration and cyclization reaction.

-

The resulting α-angelica lactone is collected as the distillate.

-

Experimental Protocol: Isomerization to β-Angelica Lactone

β-Angelica lactone can be obtained by the isomerization of α-angelica lactone.[8]

-

Starting Material: α-Angelica lactone.

-

Catalyst: A base.

-

Procedure:

-

α-Angelica lactone is treated with a base, which catalyzes the isomerization to the conjugated β-angelica lactone.

-

This results in an equilibrium mixture of the two isomers.

-

A pure fraction of β-angelica lactone can be challenging to obtain due to this equilibrium, but distillation of the mixture can yield a product enriched in the β-isomer.[8]

-

Biological Significance

α-Angelica lactone has been reported to act as a cancer chemopreventive agent.[9] It has been shown to increase the synthesis of glutathione and the activity of detoxification enzymes like glutathione-S-transferase in various tissues.[9]

Experimental Workflow for Angelica Lactone Synthesis

Other Oxopentanoic Acids